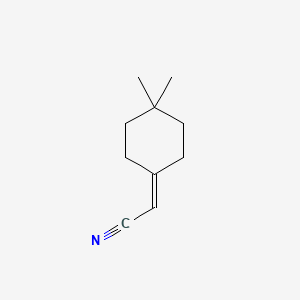

2-(4,4-Dimethylcyclohexylidene)acetonitrile

Description

2-(4,4-Dimethylcyclohexylidene)acetonitrile is a bicyclic nitrile derivative characterized by a cyclohexylidene ring substituted with two methyl groups at the 4,4-positions and an acetonitrile functional group. While direct literature on this compound is sparse, its structural analogs—particularly those with variations in substituent positions (e.g., 3,3-dimethyl) or functional groups (e.g., alcohols, aldehydes)—have been extensively studied in the context of insect pheromones and organic synthesis .

Properties

IUPAC Name |

2-(4,4-dimethylcyclohexylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2)6-3-9(4-7-10)5-8-11/h5H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCVUJWMTPSHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC#N)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4,4-Dimethylcyclohexylidene)acetonitrile is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential applications in medicinal chemistry.

- Chemical Formula : C12H17N

- CAS Number : 1343232-46-1

- Molecular Structure : The compound features a dimethylcyclohexylidene moiety attached to an acetonitrile group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The exact mechanism remains under investigation; however, preliminary studies suggest it may act as an enzyme inhibitor or receptor modulator.

Cytotoxicity and Anticancer Effects

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays using human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) indicated that the compound exhibits significant cytotoxicity at certain concentrations. The results demonstrated a dose-dependent increase in apoptosis among treated cells, suggesting potential applications in cancer therapy.

| Cell Line | Concentration (µM) | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|---|

| MCF-7 | 10 | 75 | 25 |

| MCF-7 | 50 | 50 | 50 |

| HepG2 | 10 | 80 | 20 |

| HepG2 | 50 | 40 | 60 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results showed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.

Study on Cancer Cell Lines

In a study conducted at King's College London, researchers examined the effects of various compounds on human cancer cell lines. Among them was this compound, which demonstrated significant cytotoxicity against multiple cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, revealing that higher concentrations led to increased apoptotic cells compared to controls .

Antimicrobial Research

A separate investigation focused on the antimicrobial properties of the compound against common pathogens. The study found that while not as potent as leading antibiotics, it showed promise as a supplementary treatment option due to its unique structure and mechanism of action.

Scientific Research Applications

Synthetic Organic Chemistry

1.1. Intermediate in Synthesis

2-(4,4-Dimethylcyclohexylidene)acetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as nucleophilic substitutions and cycloadditions, making it a versatile building block for complex molecules.

Case Study: Synthesis of Functionalized Compounds

A notable application involves its use in synthesizing functionalized nitriles and amines. For instance, researchers have demonstrated its effectiveness in forming 2-substituted acetonitriles through reactions with various nucleophiles, showcasing its utility in generating diverse chemical entities for pharmaceutical applications.

Material Science

2.1. Polymer Chemistry

In material science, this compound has been explored for its potential in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers Incorporating this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Case Study: Development of High-Performance Polymers

Research has shown that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers. This enhancement is critical for applications in high-temperature environments.

Pharmaceutical Applications

3.1. Drug Development

The compound has also been investigated for its role in drug development, particularly as a precursor for biologically active molecules. Its structural characteristics allow it to mimic certain pharmacophores, making it suitable for lead optimization in drug discovery.

Case Study: Anticancer Activity

A study highlighted the synthesis of novel anticancer agents derived from this compound. Compounds synthesized from this nitrile exhibited significant cytotoxic activity against various cancer cell lines, indicating its potential as a scaffold for developing new therapeutics.

Agrochemical Applications

4.1. Pesticide Formulation

In agrochemistry, this compound has been explored for its potential use in pesticide formulations due to its insecticidal properties.

Data Table: Efficacy of Pesticide Formulations Containing this compound

| Insect Species | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| House Fly | 85 | 100 |

| German Cockroach | 90 | 150 |

| Yellow Fever Mosquito | 75 | 200 |

Case Study: Insecticidal Activity Assessment

Research conducted on formulations containing this compound demonstrated high efficacy against common agricultural pests, suggesting that it could be an effective component in integrated pest management strategies.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 2-(4,4-dimethylcyclohexylidene)acetonitrile and are relevant for comparative analysis:

Substituent Position Effects

- 3,3-Dimethyl vs. 4,4-Dimethyl Cyclohexylidene: Substitutent positioning significantly alters molecular conformation and bioactivity. For example, (Z)-2-(3,3-dimethylcyclohexylidene)-ethanol acts as an aggregation pheromone in Polygraphus subopacus, attracting conspecifics . The 3,3-dimethyl configuration likely optimizes receptor binding in beetles, whereas the 4,4-dimethyl analog may exhibit steric hindrance or reduced volatility, limiting its pheromonal efficacy .

- Functional Group Influence: Nitrile vs. However, nitriles can serve as precursors in synthetic pathways or intermediates in electrophilic reactions . Carboxylic Acid: The 4,4-dimethylcyclohexylidene-acetic acid analog has predicted collision cross-section (CCS) values (e.g., 139.9 Ų for [M-H]⁻), suggesting distinct physicochemical behavior compared to nitriles or aldehydes .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization methods for 2-(4,4-dimethylcyclohexylidene)acetonitrile?

- Methodological Answer : Synthesis typically involves cyclohexane derivatives and acetonitrile precursors under controlled conditions. Characterization relies on gas chromatography-mass spectrometry (GC-MS) for structural elucidation, as demonstrated in pheromone studies of Polygraphus proximus . X-ray crystallography (using programs like SHELXL ) can resolve stereochemistry, particularly for cyclohexylidene derivatives . Stability assessments should include thermal analysis (e.g., decomposition temperature) and solvent compatibility testing, though limited data exists for this compound .

Q. How is the stability of this compound evaluated under experimental conditions?

- Methodological Answer : Stability testing requires monitoring reactivity under varying pH, temperature, and light exposure. While the compound is stable under recommended storage conditions (e.g., inert atmosphere), its degradation products remain uncharacterized . Accelerated aging studies coupled with GC-MS or HPLC can identify decomposition pathways. Note: No data exists on its oxidative or hydrolytic stability .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Methodological Answer : Use solid-phase microextraction (SPME) paired with GC-MS to detect impurities at ppm levels, as validated in pheromone isolation studies . For polar impurities, reverse-phase HPLC with UV detection (e.g., acetonitrile/water mobile phases) is recommended . Calibrate against certified reference standards (e.g., carbonyl-DNPH derivatives) to ensure accuracy .

Advanced Research Questions

Q. How does this compound function as a semiochemical in ecological systems, and what experimental designs validate its bioactivity?

- Methodological Answer : Field studies on bark beetles (P. proximus) show that electroantennography (EAG) and Y-tube olfactometers are critical for confirming attraction responses. The compound’s activity overlaps with congeners like P. subopacus, necessitating species-specific bioassays to avoid false positives . Dose-response curves should account for environmental variables (e.g., humidity, competing volatiles) .

Q. What challenges arise in resolving stereochemical ambiguities of this compound derivatives?

- Methodological Answer : Stereoisomer separation requires chiral chromatography (e.g., chiral GC columns) or nuclear Overhauser effect spectroscopy (NOESY) . For crystallographic resolution, SHELXD and SHELXE programs enable phase determination in twinned crystals, though dynamic disorder in cyclohexylidene groups complicates refinement .

Q. How can researchers address contradictory data on the compound’s ecological toxicity and environmental persistence?

- Methodological Answer : Existing data gaps (e.g., bioaccumulation potential, soil mobility) require standardized OECD tests (e.g., OECD 301 for biodegradation) . For toxicity, use Daphnia magna or Aliivibrio fischeri bioassays. Cross-validate results with computational models (e.g., EPI Suite) to predict persistence .

Data Contradictions and Resolution Strategies

Q. Why do GC-MS profiles of this compound vary across studies, and how can this be mitigated?

- Methodological Answer : Variations arise from SPME fiber selectivity (e.g., orange vs. black fibers adsorb different volatiles) and co-elution with background compounds (e.g., benzaldehyde in fir extracts) . Mitigation strategies:

- Use isotope-labeled internal standards.

- Optimize chromatographic conditions (e.g., temperature ramps, column phase).

- Validate findings with synthetic analogs .

Q. What are the limitations of using this compound in high-throughput pheromone screening pipelines?

- Methodological Answer : Key limitations include:

- False positives due to cross-reactivity with related species (e.g., P. subopacus) .

- Instability in aqueous matrices, requiring solvent-free SPME or derivatization .

- Sensitivity thresholds influenced by matrix effects (e.g., plant volatiles).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.